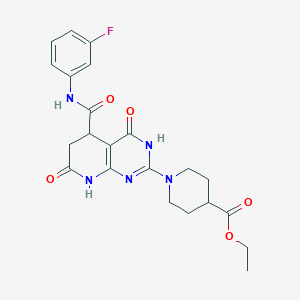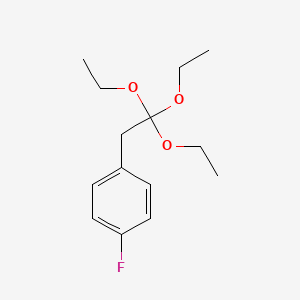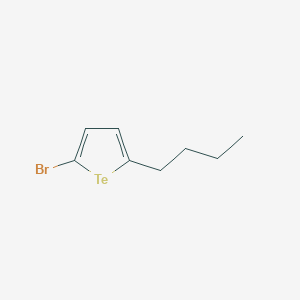
Glycyl-L-alanylglycylglycyl-L-leucylglycyl-L-valyl-L-asparaginylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Glicil-L-alanilglicilglicil-L-leucilglicil-L-valil-L-asparaginilglicina es un compuesto peptídico complejo formado por múltiples aminoácidos.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de Glicil-L-alanilglicilglicil-L-leucilglicil-L-valil-L-asparaginilglicina generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica creciente anclada a una resina sólida. El proceso incluye:
Activación de aminoácidos: Los aminoácidos se activan utilizando reactivos como carbodiimidas o sales de uronio.
Reacción de acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica en crecimiento.
Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir un acoplamiento adicional.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar SPPS a gran escala o tecnología de ADN recombinante, donde los genes que codifican el péptido se insertan en microorganismos para su expresión y posterior purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
La Glicil-L-alanilglicilglicil-L-leucilglicil-L-valil-L-asparaginilglicina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Con reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Usando agentes como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Reacciones de sustitución nucleofílica o electrófila dependiendo de los grupos funcionales presentes.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en solución acuosa.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o electrófilos como haluros de alquilo.
Productos principales
Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir péptidos oxidados, mientras que la reducción podría producir formas reducidas del péptido.
Aplicaciones Científicas De Investigación
La Glicil-L-alanilglicilglicil-L-leucilglicil-L-valil-L-asparaginilglicina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y reacciones de péptidos.
Biología: Se investiga su papel en las interacciones proteína-proteína y la señalización celular.
Medicina: Potenciales aplicaciones terapéuticas en la administración de fármacos y como péptido bioactivo.
Industria: Se utiliza en el desarrollo de materiales basados en péptidos y procesos biotecnológicos.
Mecanismo De Acción
El mecanismo de acción de la Glicil-L-alanilglicilglicil-L-leucilglicil-L-valil-L-asparaginilglicina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El péptido puede unirse a estas dianas, modulando su actividad e influyendo en diversas vías biológicas. El mecanismo exacto puede variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
Glicil-L-leucina: Un dipéptido más simple con elementos estructurales similares.
Glicil-L-alanina: Otro dipéptido utilizado en contextos de investigación similares.
Unicidad
La Glicil-L-alanilglicilglicil-L-leucilglicil-L-valil-L-asparaginilglicina es única debido a su estructura compleja y la combinación de múltiples aminoácidos, que pueden conferir actividades biológicas y propiedades distintas que no se encuentran en péptidos más simples.
Propiedades
Número CAS |
921783-92-8 |
|---|---|
Fórmula molecular |
C28H48N10O11 |
Peso molecular |
700.7 g/mol |
Nombre IUPAC |
2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C28H48N10O11/c1-13(2)6-16(36-21(42)10-31-20(41)9-32-25(46)15(5)35-19(40)8-29)26(47)33-11-22(43)38-24(14(3)4)28(49)37-17(7-18(30)39)27(48)34-12-23(44)45/h13-17,24H,6-12,29H2,1-5H3,(H2,30,39)(H,31,41)(H,32,46)(H,33,47)(H,34,48)(H,35,40)(H,36,42)(H,37,49)(H,38,43)(H,44,45)/t15-,16-,17-,24-/m0/s1 |
Clave InChI |
JOLYTJVYZSEQCG-ZDNFIVBRSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



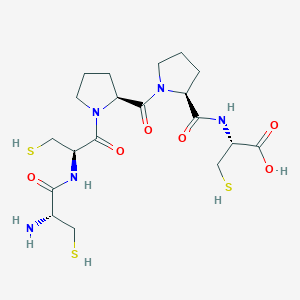
![[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid](/img/structure/B12629409.png)

![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)

![6-(1-Hydroxyheptadecyl)-2H-[1,2,4]triazino[2,3-c]quinazolin-3(4H)-one](/img/structure/B12629441.png)
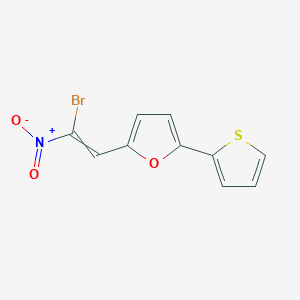
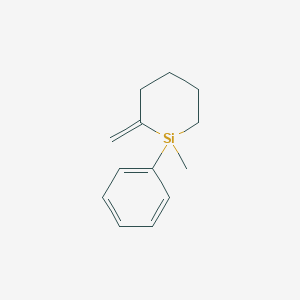
![Methyl 4-[[3-amino-4-(ethoxycarbonylamino)phenoxy]methyl]benzoate](/img/structure/B12629467.png)
